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Compound of Interest

Compound Name: 5,6-Dichloropyridazin-3(2H)-one

Cat. No.: B1583918 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 5,6-Dichloropyridazin-
3(2H)-one

Executive Summary
5,6-Dichloropyridazin-3(2H)-one is a heterocyclic compound of significant interest in

medicinal chemistry and materials science. Its pyridazine core, functionalized with reactive

chlorine atoms and a lactam moiety, makes it a versatile scaffold for the synthesis of novel

derivatives with potential biological activity. This guide provides a comprehensive overview of

its known physicochemical properties, drawing from available database information and

analogous structures. It further outlines detailed experimental protocols for the full

characterization of the molecule, ensuring researchers and drug development professionals

have a robust framework for its evaluation and application. The narrative emphasizes the

causality behind experimental choices and establishes a self-validating system for data

acquisition and interpretation.

Introduction: The Versatility of the Pyridazine
Scaffold
The pyridazine ring system is a "privileged scaffold" in drug design, appearing in numerous

natural and synthetic compounds with diverse biological activities.[1] Derivatives of pyridazine

are noted for their wide-ranging biological effects.[2] The subject of this guide, 5,6-
Dichloropyridazin-3(2H)-one, represents a key synthetic intermediate. The two chlorine
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atoms on the pyridazine ring are susceptible to nucleophilic substitution, providing convenient

handles for molecular elaboration and the generation of compound libraries for drug discovery

screening.[2][3] Understanding its core physicochemical properties is the foundational first step

for any researcher aiming to leverage this molecule in synthetic campaigns or biological

assays.

Chemical Identity and Structure
A precise understanding of a molecule's identity is paramount before undertaking any

experimental work.

IUPAC Name: 5,6-dichloro-2H-pyridazin-3-one[4]

Alternate IUPAC Name: 3,4-dichloro-1H-pyridazin-6-one[4]

CAS Number: 17285-36-8[4]

Molecular Formula: C₄H₂Cl₂N₂O[4]

Synonyms: 5,6-Dichloropyridazin-3(2H)-one, 5,6-dichloro-2H-pyridazin-3-one[4]

The structure consists of a dihydropyridazinone ring, which is a six-membered heterocyclic ring

containing two adjacent nitrogen atoms, with a ketone group. It is substituted with two chlorine

atoms at the 5 and 6 positions. The presence of the N-H bond and the carbonyl group allows

for tautomerism, though it predominantly exists in the lactam form shown.

Core Physicochemical Properties
The physicochemical profile of a compound dictates its behavior in both chemical reactions and

biological systems, influencing everything from solubility and reactivity to absorption and

metabolism.

Data Summary Table
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Property Value / Description Source

Molecular Weight 164.97 g/mol [4][5]

Appearance

Expected to be a white to

yellow or brown crystalline

powder, based on analogous

structures.

[6]

Melting Point

Data not available. The related

isomer, 4,5-Dichloropyridazin-

3(2H)-one, melts at 200-

206°C.[5][6]

N/A

Solubility

Quantitative data not available.

Expected to have low solubility

in non-polar organic solvents

and moderate solubility in

polar aprotic solvents like

DMSO and DMF.

N/A

Lipophilicity (XLogP3) 1.2 [4]

pKa

Data not available. The N-H

proton is weakly acidic due to

the adjacent carbonyl group.

N/A

Spectroscopic and Analytical Profile
Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. While

specific spectral data for this compound is not widely published, the expected characteristics

can be predicted. A general workflow for acquiring this data is presented in the experimental

section.

Expected Spectroscopic Features:
¹H NMR (Proton NMR): In a solvent like DMSO-d₆, one would expect to observe a singlet for

the proton on the pyridazine ring (C4-H) and a broader singlet for the amide proton (N2-H),

which may exchange with D₂O.
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¹³C NMR (Carbon NMR): Four distinct signals are predicted: one for the carbonyl carbon

(C3), and three for the carbons of the heterocyclic ring (C4, C5, C6). The carbons bonded to

chlorine (C5, C6) would appear downfield.

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch

(typically ~1650-1700 cm⁻¹) for the amide carbonyl, an N-H stretch (~3200-3400 cm⁻¹), and

C-Cl stretches in the fingerprint region (~600-800 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum should show a molecular ion (M⁺) peak. A

characteristic isotopic pattern for two chlorine atoms (an M, M+2, and M+4 pattern with an

approximate ratio of 9:6:1) would be a definitive indicator of the compound's identity.

Experimental Protocols for Full Characterization
To ensure trustworthiness and reproducibility, the following protocols are designed as self-

validating systems for determining the key physicochemical properties.

Workflow for Physicochemical Characterization
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Caption: General workflow for the comprehensive physicochemical characterization.

Protocol: Melting Point Determination
Causality: The melting point is a crucial indicator of purity. A sharp melting range suggests a

pure compound, while a broad range indicates the presence of impurities.

Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline compound into a

capillary tube, sealed at one end.

Apparatus: Insert the capillary tube into a calibrated melting point apparatus.
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Measurement: Heat the sample at a ramp rate of 1-2°C per minute near the expected

melting point.

Recording: Record the temperature at which the first drop of liquid appears and the

temperature at which the entire sample becomes liquid. This range is the melting point.

Validation: Repeat the measurement two more times and calculate the average.

Protocol: Solubility Determination (Shake-Flask Method)
Causality: Solubility data is critical for designing reaction conditions, formulation for biological

assays, and predicting bioavailability.

System Preparation: Add an excess amount of the compound to a known volume of the

desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure

equilibrium is reached.

Separation: Allow the suspension to settle. Centrifuge the sample to separate the

undissolved solid from the saturated solution.

Quantification: Carefully extract an aliquot of the clear supernatant. Determine the

concentration of the dissolved compound using a validated analytical method such as HPLC

or UV-Vis spectroscopy with a pre-determined calibration curve.[7][8]

Reporting: Express solubility in units such as mg/mL or mol/L.

Protocol: Spectroscopic Analysis
Causality: Unambiguous structural confirmation is the cornerstone of chemical research. Each

technique provides complementary information about the molecular framework.

¹H and ¹³C NMR: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆,

CDCl₃) in an NMR tube. Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or

higher).
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FT-IR: Prepare a sample as a KBr pellet or a thin film on a salt plate. Acquire the spectrum

using an FT-IR spectrometer, collecting at least 16 scans for a good signal-to-noise ratio.

Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile). Analyze using an MS technique such as electrospray ionization (ESI)

or gas chromatography-mass spectrometry (GC-MS) to determine the molecular weight and

fragmentation pattern.[7]

Reactivity and Applications in Drug Discovery
The synthetic utility of 5,6-Dichloropyridazin-3(2H)-one is primarily derived from the reactivity

of its two chlorine substituents. As electron-withdrawing groups on an electron-deficient

pyridazine ring, they are activated towards nucleophilic aromatic substitution (SₙAr). This allows

for the strategic introduction of various functional groups.

Nucleophilic Aromatic Substitution (SₙAr) Pathway

5,6-Dichloropyridazin-3(2H)-one

Substituted
Pyridazinone Derivative

 SₙAr Reaction 

Nucleophile
(e.g., R-NH₂, R-OH, R-SH)

Click to download full resolution via product page

Caption: Key reaction pathway for derivatization of the scaffold.

This reactivity is a cornerstone of its application in drug discovery. By reacting 5,6-
Dichloropyridazin-3(2H)-one with a diverse range of amines, alcohols, or thiols, chemists can

rapidly generate libraries of novel compounds.[2][3] This strategy is a common and effective

approach in modern medicinal chemistry to explore the structure-activity relationship (SAR) of a

new chemical series and identify lead compounds for development.[9][10][11] The resulting

substituted pyridazinones can be screened for activity against a wide array of biological targets.

Conclusion
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5,6-Dichloropyridazin-3(2H)-one is a valuable chemical entity characterized by a stable

heterocyclic core and reactive chlorine substituents. While a complete, publicly available

dataset of its physicochemical properties is sparse, this guide has synthesized the known

information and, critically, provided a comprehensive set of authoritative protocols for its full

experimental determination. By following the outlined methodologies for characterization and

leveraging its inherent reactivity, researchers in drug discovery and materials science can

effectively utilize this compound as a foundational building block for the development of novel

and functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1583918#physicochemical-properties-of-5-6-
dichloropyridazin-3-2h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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